molecular formula C4H10N2OS B12600974 2-Methyl-d-cysteinamide CAS No. 872851-77-9

2-Methyl-d-cysteinamide

Cat. No.: B12600974
CAS No.: 872851-77-9
M. Wt: 134.20 g/mol
InChI Key: QBHGMYNKZZRYOI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-d-cysteinamide is a useful research compound. Its molecular formula is C4H10N2OS and its molecular weight is 134.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872851-77-9

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanamide

InChI

InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1

InChI Key

QBHGMYNKZZRYOI-SCSAIBSYSA-N

Isomeric SMILES

C[C@@](CS)(C(=O)N)N

Canonical SMILES

CC(CS)(C(=O)N)N

Origin of Product

United States

Thiol Group:the Thiol Group is Nucleophilic and Can Be Prone to Oxidation. It Can Be Replaced with a Hydroxyl Group to Alter Its Hydrogen Bonding Capability and Reactivity. a Selenocysteine Analog, Where Sulfur is Replaced by Selenium, Could Also Be Considered, As Selenium Can Form Stronger Hydrogen Bonds and Has a Different Redox Potential.

The following table provides examples of potential bioisosteric replacements for the functional groups in 2-Methyl-d-cysteinamide and the chemical rationale for these modifications.

Functional Group in this compoundPotential Bioisosteric ReplacementChemical Rationale
α-Methyl Group Ethyl groupTo explore steric limitations of the binding pocket.
Cyclopropyl groupTo introduce conformational rigidity and potentially increase metabolic stability.
Amide Group 1,2,4-OxadiazoleTo improve metabolic stability against amidases while maintaining hydrogen bonding capacity.
TetrazoleTo act as a metabolically stable mimic of the cis-amide conformation.
Thiol Group Hydroxyl groupTo change the hydrogen bond donor/acceptor properties and reduce nucleophilicity.
Selenol group (-SeH)To introduce a more acidic and polarizable group, potentially altering binding affinity and redox properties.

Role As a Chiral Building Block in Complex Chemical Structures and Peptidomimetics

Design and Synthesis of Cysteine-Based Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The incorporation of non-proteinogenic amino acids like 2-Methyl-D-cysteinamide is a key strategy in peptidomimetic design.

Incorporating this compound into Cyclic and Linear Peptidomimetics

Cyclic peptides and peptidomimetics often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.gov The thiol group of this compound provides a versatile handle for cyclization. Common strategies include the formation of disulfide bridges through oxidation of two thiol groups or the formation of thioether linkages by reacting the thiol with an electrophilic partner within the peptide sequence. nih.govbiotage.com These cyclization methods can be performed both on-resin during SPPS or in solution after cleavage of the linear peptide from the solid support.

Strategies for Modifying Amide and Thiol Linkages in Peptidomimetic Design

The amide and thiol functionalities of this compound offer multiple avenues for modification to fine-tune the properties of peptidomimetics.

Amide Bond Modifications: The primary amide at the C-terminus can be modified to alter the solubility, hydrogen bonding capacity, and metabolic stability of the peptidomimetic. Furthermore, the peptide backbone itself can be modified. For instance, N-methylation of the amide nitrogen within the peptide chain can prevent enzymatic degradation and influence the conformational preferences of the molecule.

Thiol Group Modifications: The thiol group is highly nucleophilic and readily participates in a variety of chemical transformations. Key modification strategies include:

Disulfide Bond Formation: The reversible formation of a disulfide bridge between two cysteine residues is a common method for peptide cyclization and stabilization.

Thioether Formation: Stable thioether linkages can be formed through reactions such as Michael addition or nucleophilic substitution, providing a non-reducible covalent bond for cyclization or conjugation. nih.gov

Native Chemical Ligation (NCL): This powerful technique allows for the chemoselective ligation of two unprotected peptide fragments, where an N-terminal cysteine residue of one peptide reacts with a C-terminal thioester of another to form a native peptide bond. rsc.org This method is particularly useful for the synthesis of large and complex peptidomimetics.

Stereochemical Impact of this compound on Peptidomimetic Conformation

The introduction of an α-methyl group on the D-cysteine scaffold has a profound impact on the local and global conformation of a peptidomimetic. This steric hindrance restricts the available conformational space of the peptide backbone, often leading to more defined secondary structures such as β-turns or helical motifs. The D-configuration of the amino acid also influences the directionality of the peptide chain, which can be crucial for specific receptor interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study the solution conformation of peptides containing modified amino acids. ias.ac.in By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can elucidate the three-dimensional structure and understand the conformational preferences induced by the incorporation of this compound. ias.ac.in These conformational studies are vital for establishing structure-activity relationships (SAR) and for the rational design of more potent and selective peptidomimetics.

Conjugation Chemistry and Bioconjugation Applications

The unique reactivity of the thiol and amide groups of this compound makes it a valuable component for conjugation chemistry, enabling the assembly of complex molecular architectures and the development of bioconjugates for various applications.

Thiol-Mediated Click Chemistry for Molecular Assembly

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Thiol-mediated click reactions are particularly attractive for bioconjugation due to their biocompatibility.

The thiol-ene reaction is a prominent example of thiol-mediated click chemistry. nih.govrsc.orgnih.govscience.gov This reaction involves the radical-initiated addition of a thiol to an alkene (the "ene"). The reaction is highly efficient and can be initiated under mild conditions, such as with light and a photoinitiator, making it suitable for modifying sensitive biomolecules. nih.gov The thiol group of this compound can be readily utilized in thiol-ene reactions to conjugate the peptidomimetic to other molecules, such as polymers, nanoparticles, or fluorescent probes. nih.govrsc.org

Selective Derivatization of Amide and Thiol Groups

The orthogonal reactivity of the amide and thiol groups in this compound allows for their selective derivatization, enabling the construction of multifunctional molecules.

Thiol Derivatization: The high nucleophilicity of the thiol group allows it to react selectively in the presence of other functional groups. Reagents such as maleimides, haloacetamides, and vinyl sulfones are commonly used for the specific modification of cysteine thiols. mdpi.com This selectivity is crucial for the site-specific labeling of peptides and proteins.

Amide Derivatization: While the primary amide is generally less reactive than the thiol, it can be modified through various chemical transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine. These modifications can be used to alter the charge and polarity of the molecule, which can be important for its biological activity and pharmacokinetic properties.

The ability to selectively modify both the thiol and amide groups provides a powerful platform for creating complex and multifunctional peptidomimetics with tailored properties for a wide range of applications in drug discovery and chemical biology.

Development of Constrained Conformations in Macromolecular Design

The introduction of specific structural elements can impose conformational rigidity on otherwise flexible macromolecules like peptides. This is a crucial strategy in drug design to enhance binding affinity, selectivity, and metabolic stability.

While no specific examples of intramolecular cyclization involving this compound are documented, the presence of a primary amide and a thiol group (derived from the cysteine moiety) offers theoretical possibilities for such reactions. For instance, the amide nitrogen or the sulfur atom could potentially act as nucleophiles in cyclization reactions with suitable electrophilic partners within the same molecule. Such cyclizations are known to create rigid scaffolds that lock the molecule into a specific conformation.

The incorporation of non-standard amino acids into peptide chains is a well-established method for influencing their secondary structure (e.g., α-helices, β-sheets). The methyl group at the α-carbon of the cysteine residue in this compound would sterically hinder bond rotations, thereby restricting the conformational freedom of the peptide backbone. This steric hindrance can promote or stabilize specific secondary structures. However, without experimental data such as circular dichroism or NMR studies on peptides containing this compound, its precise influence on secondary structure motifs remains speculative. The configuration of cysteine residues has been shown to affect the secondary structure and activity of peptides, but specific data for this compound is not available. nih.gov

Biochemical Mechanisms of Action at the Molecular Level

Enzyme Interaction and Inhibition Mechanisms

There is a lack of specific studies investigating the enzymatic interactions of 2-Methyl-d-cysteinamide.

Competitive and Non-Competitive Inhibition Kinetics

No published research was found that details the competitive or non-competitive inhibition kinetics of this compound with any specific enzyme. To determine these properties, kinetic studies measuring reaction velocities at various substrate and inhibitor concentrations would be required.

Molecular Basis of Tyrosinase Inhibition

While L-cysteinamide is a known tyrosinase inhibitor nih.govmdpi.com, there are no corresponding studies on this compound. Research would be needed to ascertain if it also inhibits tyrosinase and to elucidate the molecular basis of such inhibition, which for similar thiol compounds involves chelation of copper ions at the enzyme's active site nih.gov.

Active Site Binding Analysis and Allosteric Modulation

No data is available from binding assays, X-ray crystallography, or computational modeling that describes how this compound binds to enzyme active sites or if it acts as an allosteric modulator.

Role in Redox Pathways and Thiol-Disulfide Exchange Reactions

The specific role of this compound within cellular redox systems remains uncharacterized.

Participation in Intracellular Thiol Buffers (e.g., Glutathione-Related Cycles)

It is unknown whether this compound participates in intracellular thiol pools or interacts with the glutathione (B108866) cycle. Cysteine and related compounds are crucial for maintaining the cellular redox state, primarily through the glutathione (GSH) system nih.gov. Research would be needed to determine if this compound can be incorporated into these pathways or affects the GSH/GSSG ratio.

Mechanisms of Oxidative Stress Response at the Molecular Level

The potential antioxidant properties and mechanisms of action of this compound in response to oxidative stress have not been studied. For related compounds like cysteamine, antioxidant effects are attributed to their ability to act as biological thiols and reduce reactive oxygen species (ROS) generation nih.gov. Investigating whether this compound possesses similar capabilities would require dedicated studies on its effects on cellular oxidative stress markers.

Due to the absence of specific research on this compound, a detailed article that adheres to the provided outline cannot be generated at this time. Further experimental investigation is required to elucidate the biochemical mechanisms of this specific compound.

Intermolecular Conjugation Reactions with Biomolecules

A significant intermolecular reaction involving cysteinamide (B1660309) is the formation of thiol adducts with quinones. A well-documented example is the reaction with dopaquinone (B1195961), an intermediate in the synthesis of melanin (B1238610). L-cysteinamide has been shown to react with dopaquinone to form DOPA-cysteinamide conjugates nih.govnih.govresearchgate.net.

This reaction diverts dopaquinone away from the pathway leading to eumelanin (B1172464) (a dark pigment) formation nih.govnih.govresearchgate.net. The thiol group of cysteinamide acts as a nucleophile, attacking the electrophilic quinone ring of dopaquinone. This conjugation is a key part of a dual mechanism by which L-cysteinamide can inhibit eumelanin synthesis; it both captures the precursor molecule and can also directly inhibit the enzyme tyrosinase at higher concentrations nih.govnih.gov. The formation of these conjugates demonstrates a direct scavenging mechanism and a potent example of thiol adduct formation in a biological context nih.gov.

Reactant 1 Reactant 2 Resulting Conjugate Biochemical Outcome
L-CysteinamideDopaquinoneDOPA-cysteinamideDiversion from eumelanin synthesis pathway nih.govnih.govresearchgate.net.

The formation of thiol adducts, such as the DOPA-cysteinamide conjugate, occurs via a nucleophilic addition reaction. In this mechanism, the nucleophile (the thiol group of this compound) attacks an electrophilic center on another molecule youtube.comlibretexts.orgmasterorganicchemistry.com.

The general mechanism for nucleophilic addition to a carbonyl group, which is analogous to the reaction with dopaquinone, involves several key steps:

Nucleophilic Attack: The electron-rich nucleophile (e.g., the thiolate anion) attacks the electron-deficient carbonyl carbon youtube.comlibretexts.orgyoutube.com.

Intermediate Formation: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³ libretexts.orgmasterorganicchemistry.com.

Protonation: The negatively charged oxygen (an alkoxide) is then protonated, often by a solvent molecule like water, to form a stable alcohol group youtube.comlibretexts.org.

This fundamental reaction mechanism underlies the ability of this compound to conjugate with various biomolecules, provided they contain a suitable electrophilic site. The efficiency of the reaction is influenced by the electrophilicity of the target and the nucleophilicity of the thiol group masterorganicchemistry.com.

Step Description Key Transformation
1. Nucleophilic AttackThe thiol group attacks an electrophilic carbon.Formation of a new carbon-sulfur bond.
2. Intermediate FormationThe pi bond of the electrophile breaks, forming a tetrahedral intermediate.Change in carbon hybridization from sp² to sp³ libretexts.orgmasterorganicchemistry.com.
3. ProtonationThe intermediate is stabilized by acquiring a proton.Formation of the final, stable adduct.

Investigating Enantiomeric Specificity in Biochemical Interactions

Biochemical systems, particularly enzymes and receptors, are chiral environments and often exhibit a high degree of stereospecificity, meaning they interact differently with different enantiomers (mirror-image isomers) of a molecule.

Research into the effects of cysteinamide on melanin synthesis has predominantly focused on the L-enantiomer, L-cysteinamide nih.govnih.govresearchgate.net. Studies have demonstrated that L-cysteinamide is effective at inhibiting tyrosinase and forming conjugates with dopaquinone nih.govnih.govresearchgate.net. The exclusive use of the L-form in these studies strongly suggests that the interaction with the tyrosinase enzyme is stereospecific.

Therefore, it is expected that this compound, the D-enantiomer, would exhibit different biochemical activity compared to its L-counterpart. The specific "fit" between a molecule and its biological target is often so precise that one enantiomer can be highly active while the other is significantly less active or even inactive. Any investigation into the biological effects of this compound must consider this enantiomeric specificity, as its interactions at the molecular level are likely to differ from the well-documented effects of L-cysteinamide.

Rational Design and Structure Molecular Property Relationships of 2 Methyl D Cysteinamide Analogs

Synthesis of Analogs with Modified Methyl Substitution or Amide Groups

The synthesis of 2-Methyl-D-cysteinamide analogs allows for a systematic exploration of the chemical space around the parent molecule. Modifications to the methyl group and the amide moiety can significantly impact the compound's physicochemical properties, such as solubility, stability, and ability to engage in specific molecular interactions.

The position and stereochemistry of the methyl group on the cysteine backbone are critical determinants of molecular shape and, consequently, biological activity. Synthetic strategies are employed to create a variety of positional isomers and stereoisomers to probe these structure-activity relationships (SAR).

Positional Isomers: The location of the methyl group can be varied along the cysteinamide (B1660309) structure. For instance, methylation at the nitrogen of the amide or the sulfur atom would yield N-methyl and S-methyl analogs, respectively. The synthesis of N-methyl cysteine derivatives has been achieved through methods such as the oxazolidinone approach, which allows for the methylation of the amino group while the sulfhydryl group is protected nih.govresearchgate.net.

Stereoisomers: The stereochemistry at the alpha-carbon (C2) and the beta-carbon (C3) is crucial for the precise three-dimensional arrangement of functional groups. While the parent compound is this compound, the synthesis of the L-enantiomer or diastereomers with different stereochemistry at the methyl-bearing carbon would be informative. An improved synthetic method for (R)-2-methylcysteine, a key precursor, has been developed, which avoids the need for extensive purification of intermediates researchgate.net. This methodology can be adapted to produce various stereoisomers for biological evaluation.

Illustrative Synthetic Approaches for Isomers:

Isomer TypeSynthetic StrategyKey PrecursorsReference
N-MethylOxazolidinone formation followed by reductive ring openingFmoc-Cys(StBu)-OH nih.govresearchgate.net
S-MethylDirect alkylation of the thiol groupProtected 2-Methyl-D-cysteineGeneral Method
StereoisomersAsymmetric synthesis or enzymatic resolutionChiral malonate half-esters researchgate.net

The amide group of this compound is a key site for modification to influence its molecular recognition properties. The hydrogen bond donor and acceptor capabilities of the amide can be altered by substitution on the amide nitrogen.

Structure-Mechanism of Action Relationships (SMAR) at the Molecular Level

Understanding the relationship between the chemical structure of this compound analogs and their mechanism of action is fundamental for rational drug design. This involves correlating specific structural features with their ability to bind to and modulate the activity of biological targets, such as enzymes.

The affinity of a ligand for its target enzyme is a critical determinant of its potency. For this compound analogs, key structural features that can be systematically varied and correlated with enzyme binding affinity include:

The Cysteine Moiety: The thiol group of cysteine is a potent nucleophile and can form covalent bonds with electrophilic residues in an enzyme's active site. The reactivity of this thiol can be modulated by neighboring groups.

The Methyl Group: The size, stereochemistry, and position of the methyl group can influence how the analog fits into a binding pocket. A methyl group can provide favorable van der Waals interactions or, conversely, create steric hindrance.

The Amide Group: As discussed, substitutions on the amide can alter hydrogen bonding patterns and introduce new interactions, significantly impacting binding affinity.

Studies on related cysteine protease inhibitors have shown that modifications to the inhibitor's structure can lead to significant changes in binding affinity. For instance, the introduction of electron-withdrawing groups on an aziridine (B145994) ring, a cysteine-reactive moiety, can dramatically increase inhibitory potency nih.govresearchgate.netfigshare.com. Similarly, in a series of S-trityl-L-cysteine derivatives, modifications to the trityl group led to compounds with low nanomolar inhibition of the Eg5 kinesin nih.gov.

Hypothetical Binding Affinities of this compound Analogs:

AnalogModificationExpected Impact on Binding AffinityRationale
N-benzyl-2-Methyl-D-cysteinamideBenzyl group on amide nitrogenPotential increaseIntroduction of hydrophobic and aromatic interactions
2-Ethyl-D-cysteinamideEthyl group at C2 instead of methylPotential decreaseSteric hindrance in a constrained binding pocket
S-acetyl-2-Methyl-D-cysteinamideAcetyl group on sulfurDependent on targetBlocks thiol reactivity but may introduce new interactions

The biological activity of a molecule is not only dependent on its chemical structure but also on its preferred three-dimensional conformation. The flexibility or rigidity of a molecule can determine its ability to adopt the correct orientation to bind to its target.

Conformational analysis of N-acetyl-L-cysteine-N-methylamide, a close analog, has been performed using computational methods. These studies have explored the full conformational space of the molecule, identifying numerous stable conformers and the energy barriers for their interconversion nih.gov. Such analyses provide insights into the influence of the polar side chain on the conformational preferences of peptide-like structures nih.gov. The conformation of the sugar ring in nucleosides, another class of bioactive molecules, has also been shown to differ between the solid state and in solution, highlighting the importance of studying conformational dynamics in a biologically relevant environment nih.gov. These principles can be applied to understand how the methyl group and amide substitutions in this compound analogs might restrict or alter the accessible conformations, thereby influencing their interaction with biological targets.

Development of Chemically Modified Probes for Biological Systems

To investigate the biological roles and targets of this compound, chemically modified probes can be developed. These probes are analogs that contain a reporter group, such as a fluorescent dye or a biotin tag, or a reactive group for covalent labeling of interacting proteins.

The high nucleophilicity of the cysteine thiol makes it an attractive target for the design of specific chemical probes rsc.orgchemrxiv.org. A variety of cysteine-reactive chemical probes have been developed to study protein function and identify new drug targets rsc.orgchemrxiv.org. These probes often contain an electrophilic "warhead" that covalently reacts with the cysteine thiol.

For this compound, a probe could be designed by attaching a fluorescent tag to the amide nitrogen or by incorporating a photoreactive group. Such probes would allow for the visualization of the compound's distribution in cells or for the identification of its binding partners through photo-affinity labeling and subsequent proteomic analysis. The development of cysteine-sensitive fluorescent probes has been successful for detecting cysteine in biological and food samples, demonstrating the feasibility of this approach nih.gov. Furthermore, affinity-based crosslinking ATP analogs with cysteine-reactive groups have been used to study kinase-substrate interactions nih.gov.

Synthesis of Fluorescently Tagged or Biotinylated Analogs

To investigate the molecular targets and interactions of this compound, it is often necessary to synthesize analogs that are tagged with a reporter molecule, such as a fluorophore or biotin. These tags allow for the visualization and isolation of the compound and its binding partners from complex biological mixtures.

The synthesis of such analogs typically involves the covalent attachment of the tag to a functional group within the this compound scaffold that is not critical for its biological activity. The primary amine and the thiol group of the cysteine moiety are common sites for modification.

Fluorescent Tagging:

Fluorescently labeled analogs can be synthesized by reacting this compound with a fluorophore that has a reactive group compatible with either the amine or the thiol. For example, fluorophores containing an N-hydroxysuccinimide (NHS) ester will react with the primary amine to form a stable amide bond. Similarly, fluorophores with a maleimide group will react specifically with the thiol group via a Michael addition. nih.gov The choice of fluorophore depends on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability.

Biotinylation:

Biotinylated analogs are invaluable for affinity-based purification of target proteins. Biotin has an exceptionally high affinity for avidin and streptavidin, which can be immobilized on a solid support. frontiersin.org The synthesis of biotinylated this compound can be achieved using biotinylation reagents with various reactive groups, similar to those used for fluorescent tagging. For instance, Biotin-NHS would react with the amine, while Biotin-maleimide would target the thiol group.

The following table summarizes some common fluorescent and biotin tags and their reactive groups suitable for labeling this compound.

TagReactive GroupTarget Functional Group in this compound
Fluorescent Tags
Dansyl ChlorideSulfonyl chlorideAmine
Fluorescein isothiocyanate (FITC)IsothiocyanateAmine
NBD ChlorideChloroAmine, Thiol
Maleimide Dyes (e.g., Alexa Fluor C5 Maleimide)MaleimideThiol
Biotinylation Tags
Biotin-NHSN-hydroxysuccinimide esterAmine
Biotin-HPDPPyridyldithiolThiol
Iodoacetyl-BiotinIodoacetylThiol

Use in Affinity-Based Proteomic Studies

Fluorescently tagged or biotinylated analogs of this compound are powerful tools for affinity-based proteomic studies, a strategy used to identify the protein targets of a small molecule. researchgate.net This approach, often referred to as chemical proteomics or activity-based protein profiling (ABPP), allows for the direct investigation of a compound's mechanism of action in a native biological system. youtube.com

The general workflow for an affinity-based proteomic study using a tagged this compound analog is as follows:

Incubation: The tagged analog is incubated with a complex biological sample, such as a cell lysate or living cells. The analog will bind to its protein target(s).

Affinity Purification (for biotinylated analogs): The sample is then passed over a solid support (e.g., agarose beads) that is coated with avidin or streptavidin. The high affinity of the biotin tag for avidin/streptavidin allows for the selective capture of the analog-protein complex, while unbound proteins are washed away.

Elution: The bound proteins are eluted from the solid support.

Identification: The eluted proteins are identified using techniques such as mass spectrometry.

Fluorescently tagged analogs can be used for in-gel fluorescence scanning after separation by electrophoresis to visualize the protein targets.

The following table outlines the key steps in an affinity-based proteomic study.

StepDescriptionPurpose
1. Probe Synthesis Synthesis of a fluorescently tagged or biotinylated analog of this compound.To create a tool for detecting and isolating target proteins.
2. Incubation The tagged analog is incubated with a biological sample (e.g., cell lysate).To allow the analog to bind to its protein targets.
3. Affinity Capture For biotinylated analogs, the sample is incubated with avidin/streptavidin-coated beads.To isolate the analog-protein complexes.
4. Washing Unbound proteins are washed away from the beads.To reduce background and non-specific binding.
5. Elution The bound proteins are released from the beads.To collect the target proteins for analysis.
6. Protein Identification The eluted proteins are identified, typically by mass spectrometry.To determine the molecular identity of the target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.